(8-Amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl)methanol;hydrochloride
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Overview
Description
(8-Amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl)methanol;hydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom within its spiro ring, which contributes to its distinctive chemical properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl)methanol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spiro Ring: The initial step involves the formation of the spiro ring structure through a cyclization reaction. This can be achieved by reacting a suitable diene with a sulfur-containing reagent under controlled conditions.
Introduction of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with a halogenated intermediate.
Oxidation: The sulfur atom in the spiro ring is oxidized to form the sulfone group, which is a key feature of this compound. This step typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
(8-Amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications in research and industry.
Scientific Research Applications
(8-Amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl)methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8-Amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl)methanol;hydrochloride involves its interaction with specific molecular targets. The sulfone group and amino group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-Amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride
- Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride
- 8-Amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxamide hydrochloride
Uniqueness
What sets (8-Amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl)methanol;hydrochloride apart from similar compounds is its specific functional groups and the presence of the methanol moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(8-amino-5,5-dioxo-5λ6-thiaspiro[3.5]nonan-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S.ClH/c10-8-1-2-14(12,13)9(5-8)3-7(4-9)6-11;/h7-8,11H,1-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFIDLHXPMWACY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2(CC1N)CC(C2)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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